![molecular formula C10H13N5O4 B12374515 2-(15N)azanyl-9-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12374515.png)
2-(15N)azanyl-9-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(15N)azanyl-9-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one is a nitrogen-labeled analog of guanine, a purine nucleobase found in DNA and RNA. This compound is often used in scientific research to study nucleic acid structures and functions due to its isotopic labeling, which allows for detailed analysis using various spectroscopic techniques.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(15N)azanyl-9-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one typically involves the incorporation of the nitrogen-15 isotope into the guanine structure. This can be achieved through multi-step organic synthesis, starting from commercially available precursors. The key steps include:
Nitration: Introduction of the nitrogen-15 isotope into the precursor molecule.
Cyclization: Formation of the purine ring system.
Glycosylation: Attachment of the sugar moiety to the purine base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, often involving:
Automated Synthesis: Use of automated systems to control reaction conditions precisely.
Purification: Techniques such as chromatography to isolate the desired product.
Quality Control: Rigorous testing to ensure the isotopic labeling and chemical purity.
化学反应分析
Types of Reactions
2-(15N)azanyl-9-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one undergoes various chemical reactions, including:
Oxidation: Conversion to oxo derivatives.
Reduction: Formation of reduced purine analogs.
Substitution: Replacement of functional groups on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halogenation and alkylation reactions often use reagents like halogens and alkyl halides.
Major Products
The major products formed from these reactions include various modified purine derivatives, which can be further studied for their biological activities and properties.
科学研究应用
2-(15N)azanyl-9-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one has numerous applications in scientific research:
Chemistry: Used in NMR spectroscopy to study nucleic acid structures.
Biology: Helps in understanding DNA and RNA interactions and functions.
Medicine: Investigated for its potential in antiviral and anticancer therapies.
Industry: Utilized in the development of diagnostic tools and biochemical assays.
作用机制
The mechanism by which 2-(15N)azanyl-9-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one exerts its effects involves its incorporation into nucleic acids. The nitrogen-15 isotope allows for detailed tracking and analysis of nucleic acid metabolism and interactions. The compound targets nucleic acid structures and pathways, providing insights into their functions and mechanisms.
相似化合物的比较
Similar Compounds
Guanine: The natural nucleobase found in DNA and RNA.
2-Aminopurine: A fluorescent analog of adenine.
15N-labeled Adenine: Another nitrogen-labeled nucleobase used in similar studies.
Uniqueness
2-(15N)azanyl-9-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one is unique due to its specific isotopic labeling, which provides enhanced capabilities for spectroscopic analysis and detailed study of nucleic acid structures and functions. This makes it a valuable tool in both basic and applied research.
属性
分子式 |
C10H13N5O4 |
|---|---|
分子量 |
272.21 g/mol |
IUPAC 名称 |
2-(15N)azanyl-9-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5-,6-/m0/s1/i11+1,12+1,13+1,14+1,15+1 |
InChI 键 |
YKBGVTZYEHREMT-YJTFKECZSA-N |
手性 SMILES |
C1[C@@H]([C@@H](O[C@@H]1[15N]2C=[15N]C3=C2[15N]=C([15NH]C3=O)[15NH2])CO)O |
规范 SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


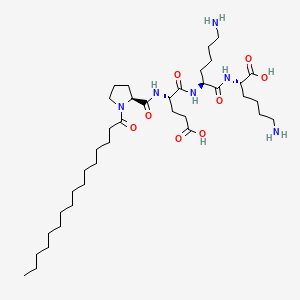
![3-[3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-methylbenzoyl]-3-azaspiro[5.5]undecane-9-carbaldehyde](/img/structure/B12374436.png)

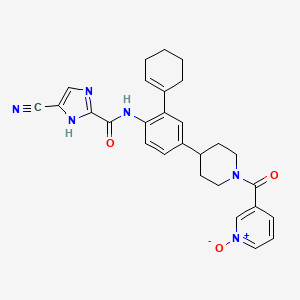
![Sodium;4-[3-(2,4-dinitrophenyl)-2-(4-iodophenyl)-1,3-dihydrotetrazol-3-ium-5-yl]benzene-1,3-disulfonate](/img/structure/B12374457.png)
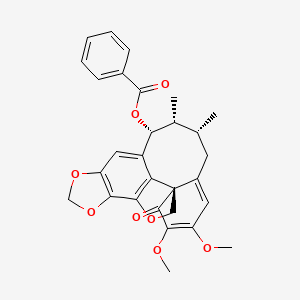
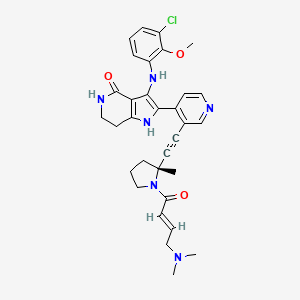
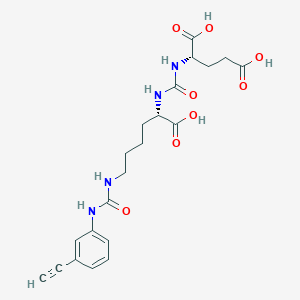

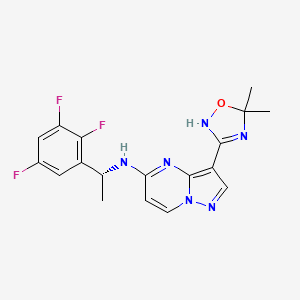
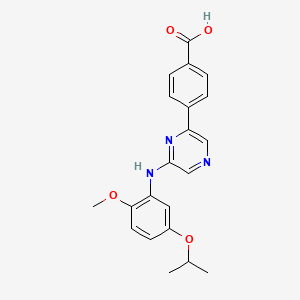

![(9bR)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one](/img/structure/B12374501.png)
![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-cyclopropylurea](/img/structure/B12374503.png)
